molecular formula C8H4FNO2S B3267045 4-Fluorobenzo[d]isothiazole-3-carboxylic acid CAS No. 441715-58-8

4-Fluorobenzo[d]isothiazole-3-carboxylic acid

Cat. No. B3267045
CAS RN: 441715-58-8
M. Wt: 197.19 g/mol
InChI Key: MDCUQLQLSZBVNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluorobenzo[d]isothiazole-3-carboxylic acid involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, nucleophilic substitutions, and functional group transformations. One common approach is the reaction of appropriate precursors under controlled conditions to form the desired product. Detailed synthetic pathways can be found in the literature .


Molecular Structure Analysis

The molecular structure of 4-Fluorobenzo[d]isothiazole-3-carboxylic acid consists of a benzo[d]isothiazole ring fused with a carboxylic acid group. The fluorine atom is positioned ortho to the carboxylic acid group. The compound’s planar structure influences its reactivity and biological activity. Researchers have characterized its structure using techniques such as X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

4-Fluorobenzo[d]isothiazole-3-carboxylic acid participates in various chemical reactions. Notably, it can undergo nucleophilic substitutions, esterifications, and amidations. Researchers have investigated its reactivity with different nucleophiles and electrophiles. These reactions are essential for designing derivatives with improved properties or specific functionalities .

Mechanism of Action

The exact mechanism of action for 4-Fluorobenzo[d]isothiazole-3-carboxylic acid depends on its application. In medicinal chemistry, it may act as a potential drug candidate by interacting with specific biological targets. Further studies are needed to elucidate its precise mode of action, including binding sites and downstream effects .

properties

IUPAC Name

4-fluoro-1,2-benzothiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2S/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCUQLQLSZBVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SN=C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzo[d]isothiazole-3-carboxylic acid

Synthesis routes and methods

Procedure details

3-Fluorobenzenethiol (5.0 g, 39.0 mmol) was dissolved in methylene chloride (200 ml), and oxalyl chloride (3.57 ml, 41.0 mmol) and triethylamine (5.71 ml, 41.0 mmol) were added to the solution under stirring at 0° C. The reaction mixture was stirred for 24 hours at room temperature. The reaction mixture was distilled under reduced pressure to remove the solvent. The residue was suspended in methylene chloride (100 ml). After aluminum chloride (7.8 g, 58.5 mmol) was added to the reaction mixture under cooling at 0° C., the reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was poured in ice water, followed by extraction with chloroform. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. To the residue were added concentrated aqueous ammonia (28%, 50 ml) and hydrogen peroxide (35% in water, 50 ml) and the mixture was stirred at room temperature for 24 hours. The crystals thus precipitated were collected by filtration and added with THF (100 ml) and 0.25M NaOH (60 ml, 15 mmol). The resulting mixture was heated under reflux for 24 hours. The reaction mixture was cooled to room temperature and poured in 1M HCl. The mixture was concentrated to dryness under reduced pressure. The residue was purified with chromatography on a silica gel column (middle pressure chromatography system Yamazen, C-18 column, linear gradient of H20 (0.1% HCOOH) and methanol (0.1% HCOOC) from 10% to 90%, 10 ml/min) to give 4-fluorobenzo(d)isothiazole-3-carboxylic acid (590 mg, 8%) as a colorless solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.57 mL
Type
reactant
Reaction Step Two
Quantity
5.71 mL
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzo[d]isothiazole-3-carboxylic acid
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Reactant of Route 6
4-Fluorobenzo[d]isothiazole-3-carboxylic acid

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